molecular formula C11H20N2O2 B6235562 tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1784306-64-4

tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B6235562
CAS No.: 1784306-64-4
M. Wt: 212.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate and an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The molecular targets and pathways involved include neurotransmitter receptors, enzyme active sites, and cellular signaling pathways .

Comparison with Similar Compounds

Comparison: tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and its bicyclic structure.

Properties

CAS No.

1784306-64-4

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.